

# JNJ-26070109: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26070109 |           |
| Cat. No.:            | B15615440    | Get Quote |

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **JNJ-26070109**, a potent and selective cholecystokinin 2 (CCK2) receptor antagonist. This guide covers its chemical structure, physicochemical properties, pharmacology, mechanism of action, and relevant experimental protocols.

#### **Chemical Structure and Properties**

**JNJ-26070109**, with the systematic IUPAC name (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is a novel, orally bioavailable small molecule.[1][2][3][4] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                           | Reference    |
|-------------------|-------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (R)-4-bromo-N-[1-(2,4-difluoro-<br>phenyl)-ethyl]-2-(quinoxaline-5-<br>sulfonylamino)-benzamide | [1][2][3][4] |
| CAS Number        | 844645-08-5                                                                                     |              |
| Molecular Formula | C23H17BrF2N4O3S                                                                                 | _            |
| Molecular Weight  | 547.37 g/mol                                                                                    | <del>-</del> |
| SMILES            | O=C(NINVALID-LINK<br>c1cc(F)cc(F)c1)c2cc(Br)ccc2N<br>S(=O)(=O)c3cccc4nccnc34                    |              |
| Appearance        | White to off-white solid                                                                        | <del>-</del> |
| Storage           | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.  | <del>-</del> |

### **Pharmacology**

**JNJ-26070109** is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1][3][5] Its pharmacological profile has been characterized in various in vitro and in vivo models.

#### **In Vitro Pharmacology**

The binding affinity and functional antagonism of **JNJ-26070109** have been determined in radioligand binding and functional assays, respectively. The compound exhibits high affinity for human, rat, and dog CCK2 receptors.



| Parameter                                    | Species                               | Value       | Reference |
|----------------------------------------------|---------------------------------------|-------------|-----------|
| Binding Affinity (pKi)                       | Human CCK2R                           | 8.49 ± 0.13 | [1]       |
| Rat CCK2R                                    | 7.99 ± 0.08                           | [1]         |           |
| Dog CCK2R                                    | 7.70 ± 0.14                           | [1]         | _         |
| Functional Antagonism (pKB)                  | Human CCK2R<br>(Calcium Mobilization) | 8.53 ± 0.05 | [1]       |
| Mouse Stomach<br>(Gastric Acid<br>Secretion) | 8.19 ± 0.13                           | [1]         |           |

**JNJ-26070109** demonstrates significant selectivity for the CCK2 receptor over the CCK1 receptor, with the highest selectivity observed for the human isoforms.[1]

| Species | CCK2 vs. CCK1 Selectivity | Reference |
|---------|---------------------------|-----------|
| Human   | ~1222-fold                | [1]       |
| Rat     | ~324-fold                 | [1]       |
| Dog     | ~336-fold                 | [1]       |

### In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in rats and dogs have demonstrated that **JNJ-26070109** possesses favorable pharmacokinetic properties, including high oral bioavailability.[1] In vivo efficacy has been established through its ability to inhibit pentagastrin-stimulated gastric acid secretion.[1] [2]



| Parameter                                                    | Rat         | Dog         | Reference |
|--------------------------------------------------------------|-------------|-------------|-----------|
| Oral Bioavailability<br>(%F)                                 | 73 ± 16     | 92 ± 12     | [1]       |
| Half-life (t1/2)                                             | 1.8 ± 0.3 h | 1.2 ± 0.1 h | [1]       |
| Oral EC50<br>(Pentagastrin-<br>stimulated acid<br>secretion) | 1.5 μΜ      | 0.26 μΜ     | [1]       |

Furthermore, chronic administration of **JNJ-26070109** in rats has been shown to effectively inhibit basal and stimulated gastric acid secretion and to prevent the acid rebound phenomenon often observed after cessation of proton pump inhibitor (PPI) therapy.[2][4]

## **Mechanism of Action and Signaling Pathway**

**JNJ-26070109** exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK2 receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium concentrations. By antagonizing this receptor, **JNJ-26070109** inhibits these downstream signaling events.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Non-invasive method for the assessment of gastric acid secretion PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of gastric acid secretion WikiLectures [wikilectures.eu]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- To cite this document: BenchChem. [JNJ-26070109: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com